methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate
Overview
Description
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and an amino group attached to the pyrazole ring, as well as a methyl ester group attached to the benzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Hydrolysis: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyrazoles, and hydrolyzed carboxylic acids.
Scientific Research Applications
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring are key functional groups that enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-tert-butyl-5-methylpyrazol-1-yl)benzoate
- Methyl 4-(5-amino-3-isopropylpyrazol-1-yl)benzoate
- Methyl 4-(5-amino-3-phenylpyrazol-1-yl)benzoate
Uniqueness
Methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological activities.
Properties
IUPAC Name |
methyl 4-(5-amino-3-tert-butylpyrazol-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-10(6-8-11)14(19)20-4/h5-9H,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLEEKULCGTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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